2-(3-Fluorophenyl)oxazol-5-amine
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)9-12-5-8(11)13-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKQSCQLNMCVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes to 2-(3-Fluorophenyl)oxazol-5-amine
The synthesis of 2-(3-Fluorophenyl)oxazol-5-amine typically follows routes involving:
- Cyclization of appropriate amide or amino acid derivatives with fluorinated aromatic precursors.
- Functional group transformations to introduce the amino group at the 5-position of the oxazole ring.
- Use of catalytic or reagent-mediated cyclization and fluorination steps.
Preparation via Cyclization of Hippuric Acid Derivatives and Benzaldehydes
One classical approach to oxazole derivatives involves the cyclization of hippuric acid derivatives with substituted benzaldehydes under acidic conditions:
- Procedure: A mixture of hippuric acid (or its derivatives) and 3-fluorobenzaldehyde is heated with polyphosphoric acid at around 90 °C for several hours (e.g., 4 hours). This promotes cyclodehydration to form the oxazole ring system.
- Workup: The reaction mixture is poured into water, precipitating the product, which is then purified by column chromatography.
- Yield and Purity: Yields around 70-75% are typical for similar oxazole derivatives; melting points and chromatographic behavior confirm purity.
This method is effective for preparing 2-(3-fluorophenyl)oxazol-5(4H)-one derivatives, which can be further converted to the corresponding amines by reduction or amination steps.
Catalytic Nucleophilic Aminofluorination Using BF3·Et2O
A more recent and efficient method involves catalytic nucleophilic fluorination combined with amination:
- Catalyst and Reagents: The use of BF3·Et2O as both the fluorine source and activating reagent, with hypervalent iodine catalysts (e.g., iodobenzene derivatives) and m-CPBA as an oxidant.
- Reaction Conditions: Mild, metal-free conditions at room temperature or slightly elevated temperatures with short reaction times (around 10 minutes).
- Mechanism: The process involves a fluorination/1,2-aryl migration/cyclization cascade leading to fluorinated oxazoline intermediates, which can be aminated to yield oxazol-5-amines.
- Advantages: High yields (up to 95%), rapid reaction times, and mild conditions make this method attractive for preparing fluorinated oxazoles with amino substituents.
- Workup: Standard aqueous quenching, extraction, and chromatographic purification.
This method is particularly suited for synthesizing 5-fluoro-2-oxazoline derivatives, which are close analogs to 2-(3-fluorophenyl)oxazol-5-amine and can be adapted for its synthesis.
Oxazoline Synthesis via Amide Activation and Cyclization
Another reliable preparation method involves the cyclization of amides under dehydrative conditions:
- General Procedure: Starting from an appropriate amide precursor bearing the 3-fluorophenyl group, the reaction is carried out in dry dichloromethane with triethylamine, DMAP (4-dimethylaminopyridine), and p-toluenesulfonyl chloride (p-TsCl) at room temperature overnight.
- Cyclization: The activated amide undergoes intramolecular cyclization to form the oxazoline ring.
- Subsequent Treatment: The crude product is treated with sodium hydroxide in methanol to complete the formation of the oxazol-5-amine.
- Purification: The product is isolated by extraction and flash chromatography.
This method allows for the selective synthesis of 2-(3-fluorophenyl)oxazol-5-amine with good yields and control over regioselectivity.
Lewis Acid Catalyzed Tandem Cycloisomerization/Hydroxyalkylation
A novel approach to oxazole derivatives involves tandem cycloisomerization catalyzed by Lewis acids such as Zn(OTf)2:
- Reaction: N-propargylamides bearing fluorinated aromatic substituents react with trifluoropyruvates under Lewis acid catalysis.
- Conditions: Mild temperatures (around 70 °C), with Zn(OTf)2 providing the best yields (up to 83%).
- Mechanism: The Lewis acid activates the alkyne, promoting 5-exo-dig cyclization to form the oxazole ring, followed by hydroxyalkylation.
- Scope: This method tolerates various electron-withdrawing groups and can be adapted for fluorophenyl-substituted oxazoles.
- Outcome: The oxazole products can be further transformed to introduce amino groups at the 5-position.
This method is operationally simple, scalable, and efficient, offering a modern alternative for preparing fluorinated oxazole amines.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Notes |
|---|---|---|---|---|
| Hippuric Acid + 3-Fluorobenzaldehyde + Polyphosphoric Acid | Heating at 90 °C for 4 h | ~70-75% | Simple, classical approach | Requires acidic conditions, longer time |
| Catalytic Nucleophilic Aminofluorination (BF3·Et2O, Iodine catalyst) | Room temp, 10 min, metal-free | Up to 95% | Mild, fast, high yield | Suitable for fluorinated oxazolines |
| Amide Activation + p-TsCl + DMAP + NEt3 | Room temp overnight in DCM, base treatment | Moderate to good | Selective, controllable cyclization | Requires multiple steps |
| Lewis Acid Catalyzed Cycloisomerization (Zn(OTf)2) | 70 °C, 12 h, tandem cyclization/hydroxyalkylation | 68-83% | Mild, broad substrate scope | Can be adapted for fluorinated substrates |
Research Findings and Considerations
- The acid-catalyzed cyclization method is well-established but may require harsh conditions and longer reaction times.
- Catalytic nucleophilic aminofluorination represents a breakthrough for rapid and efficient synthesis of fluorinated oxazoles, including amino derivatives, under mild conditions without metals.
- The amide activation and cyclization method provides good regioselectivity and is adaptable for various substituted amides, including 3-fluorophenyl derivatives.
- Lewis acid catalysis offers a promising, scalable route with high functional group tolerance, suitable for industrial applications.
- Mechanistic studies indicate that the formation of fluorinated oxazoles often involves intermediates such as spirocyclopropyl rings and 1,2-aryl migrations, which are crucial for regioselectivity and yield optimization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-(3-Fluorophenyl)oxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)oxazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Routes : While details triazole synthesis, methods for 2-(3-Fluorophenyl)oxazol-5-amine remain unspecified. Future work could explore cyclization of fluorinated precursors or Pd-catalyzed cross-coupling.
- Biological Data: Limited activity data exist for the target compound. Testing against kinase targets (e.g., EGFR, JAK) is warranted, given the role of fluorinated oxazoles in kinase inhibition.
- Computational Studies : Predicted collision cross-section (CCS) values for analogs () suggest utility in metabolomics studies, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
